molecular formula C13H15N5O2 B2772831 ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate CAS No. 1232824-04-2

ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate

Cat. No. B2772831
CAS RN: 1232824-04-2
M. Wt: 273.296
InChI Key: ZULKJSVYEPDLEU-OQLLNIDSSA-N
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Description

The compound “ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate” is a complex organic molecule. It is part of a class of compounds known as 1,2,3-triazoles . These compounds are characterized by a five-membered ring structure containing two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves reactions known as “Click” chemistry, a term used to describe a variety of reactions that are high yielding, wide in scope, and can be conducted in environmentally friendly conditions . In some cases, the Suzuki–Miyaura cross-coupling reaction, a type of chemical reaction where a carbon–carbon bond is created from a carbon–boron bond and a carbon–halogen bond, is used .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the types of bonds present in the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can form complexes with other molecules, such as Co (II) centers . It can also undergo various transformations, such as the Suzuki–Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its chemical properties, such as its reactivity, can be studied using various spectroscopic techniques .

Scientific Research Applications

Synthesis of Schiff and Mannich Bases

Research by Bekircan and Bektaş (2008) in the journal "Molecules" involved ethyl imidate hydrochlorides as precursors for the synthesis of Schiff and Mannich bases of Isatin derivatives, showcasing the compound's utility in creating complex molecular structures with potential biological activity. The chemical structures of these bases were confirmed through various spectroscopic methods, highlighting its application in synthetic organic chemistry and the development of new chemical entities Bekircan & Bektaş, 2008.

Molecular Structure Stabilization

Dolzhenko et al. (2010) reported on the molecular structure of N-carbethoxy-N'-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, a compound showcasing the stabilization of molecular structure via intramolecular hydrogen bonding. This study, published in "Acta Crystallographica Section E," exemplifies the role of ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate derivatives in understanding and exploiting hydrogen bonding for molecular design Dolzhenko et al., 2010.

Acid-catalyzed Rearrangements

Nativi, Reymond, and Vogel (1989) explored acid-catalyzed rearrangements of azidoformate acetals, leading to the synthesis of 3-amino-3-deoxy-D-altrose derivatives. This research, published in "Helvetica Chimica Acta," demonstrates the compound's utility in synthesizing complex sugar derivatives, underlining its significance in synthetic chemistry and potential applications in developing therapeutic agents Nativi, Reymond, & Vogel, 1989.

Click Chemistry for Compound Synthesis

Ahmed et al. (2016) utilized click chemistry for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, highlighting the method's efficiency and versatility. This approach, detailed in the "Journal of Molecular Structure," exemplifies the application of this compound derivatives in modern synthetic methodologies, potentially opening pathways to new pharmaceuticals Ahmed et al., 2016.

Future Directions

The future directions for research on “ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate” could include further studies on its synthesis, structure, and properties. Additionally, its potential biological activities, such as its inhibitory activities against certain enzymes, could be explored further .

properties

IUPAC Name

ethyl (1E)-N-(3-benzyl-5-carbamoyltriazol-4-yl)methanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-2-20-9-15-13-11(12(14)19)16-17-18(13)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,14,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULKJSVYEPDLEU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(N=NN1CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=N/C1=C(N=NN1CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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